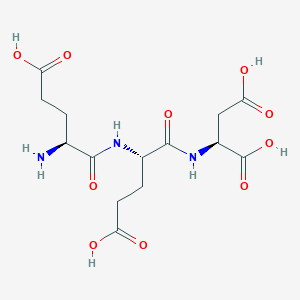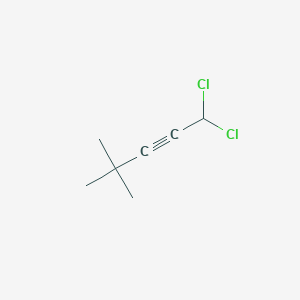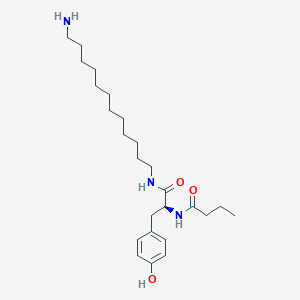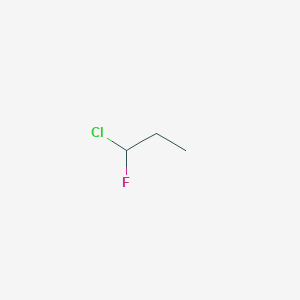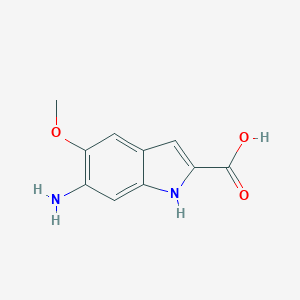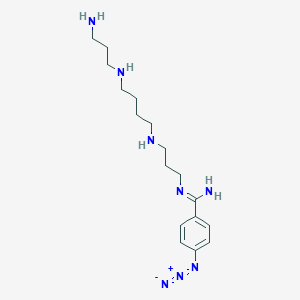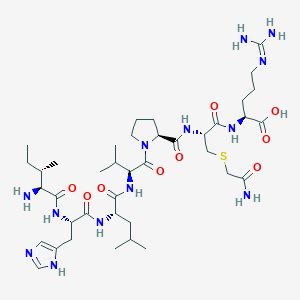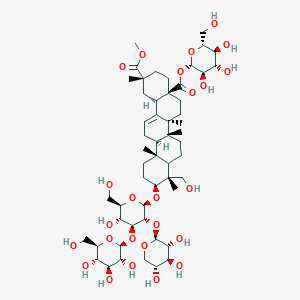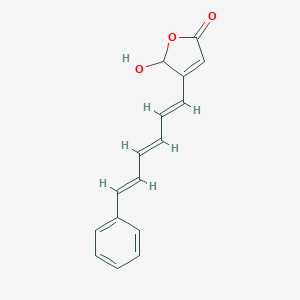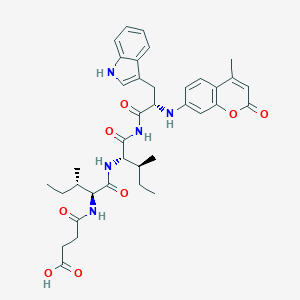
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is a complex chemical compound used in scientific research. It has a known molecular formula of C37-H45-N5-O8 . Its versatile properties make it valuable for studying protein structures, enzyme kinetics, and drug target identification.
Molecular Structure Analysis
The molecular structure of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is defined by its molecular formula, C37-H45-N5-O8 . The compound includes a succinyl group, two isoleucyl groups, a tryptophyl group, and a methylcoumarinamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide include a molecular weight of 687.78 . It is typically stored at -20ºC . The compound’s boiling point is 1033.1ºC at 760mmHg, and it has a density of 1.282g/cm3 .Applications De Recherche Scientifique
Neuroprotection and Spinal Cord Injury
Research on neuroprotection and the repair of injured spinal cords has explored various therapeutic strategies and compounds, some with mechanisms that might be relevant to the biochemical pathways involving succinylated peptides. Studies have examined interventions ranging from methylprednisolone sodium succinate to more novel approaches, highlighting the complexity of treating spinal cord injuries and the potential for innovative compounds to contribute to neuroprotection and repair (Hawryluk et al., 2008).
Amino Acid Metabolism in Nutrition
The role of branched-chain and straight-chain fatty acids derived from amino acids in ruminant nutrition offers insights into the metabolic importance of amino acids and their derivatives. These findings suggest a potential avenue for exploring the nutritional and metabolic implications of succinylated amino acids in various biological systems (Andries et al., 1987).
Serotonergic System and Neurotransmitter Synthesis
Studies on the brain's serotonergic system using labeled alpha-methyl-L-tryptophan highlight the importance of understanding amino acid derivatives in neurotransmitter synthesis and function. Such research underlines the potential significance of modified amino acids in studying and modulating neurotransmission and related neurological functions (Diksic & Young, 2001).
Cancer Metabolism and Succinylation
Research into the mechanism of succinylation in cancer underscores the role of post-translational modifications in tumorigenesis and the regulation of various cellular processes. These studies illuminate the complex interplay between metabolic pathways and cancer, suggesting potential targets for intervention and the role substances like succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide might play in regulating these processes (Lu & Han, 2022).
Propriétés
Numéro CAS |
133525-12-9 |
|---|---|
Nom du produit |
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Formule moléculaire |
C37H45N5O8 |
Poids moléculaire |
687.8 g/mol |
Nom IUPAC |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1 |
Clé InChI |
IHOJNXHPVYGHSL-DFXXCKAUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Autres numéros CAS |
133525-12-9 |
Synonymes |
Suc-Ile-Ile-Trp-MCA succinyl-Ile-Ile-Trp-methylcoumarinamide succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
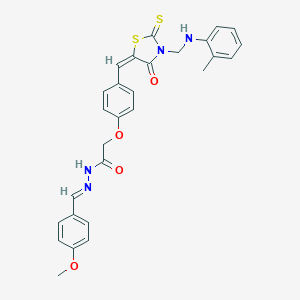
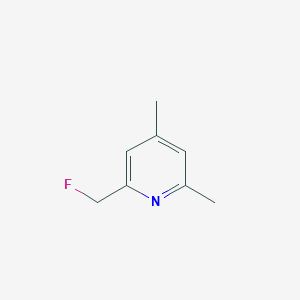
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

